The synthesis of N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can be approached through several methodologies:
These methods often require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular structure of N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can be described as follows:
The molecular structure can be represented using SMILES notation: Cn1cccc(C(=O)NCCn2nc(-c3ccccn3)cc2C2CC2)c1=O, which illustrates the connectivity and arrangement of atoms within the compound .
N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide participates in several chemical reactions:
These reactions are critical for modifying the compound to enhance its pharmacological properties or for synthesizing related derivatives.
The mechanism of action for N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is primarily linked to its interaction with specific biological targets:
The compound is believed to inhibit certain enzymes or receptors involved in signaling pathways relevant to diseases such as cancer or inflammation. For instance:
Studies have indicated that modifications on dihydropyridine derivatives can lead to enhanced binding affinity and specificity towards these targets .
The physical and chemical properties of N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide include:
N-(2-(5-cyclopropyl-3-(pyridin-4-y)-1H-pyrazol - 1 - yl) ethyl) - 1 - methyl - 2 - oxo - 1, 2 - dihydropyridine - 3 - carboxamide holds promise in various scientific applications:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2